molecular formula C16H20N2O2 B13128072 (S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B13128072
M. Wt: 272.34 g/mol
InChI Key: HEWFDUPRLUFDCZ-AWEZNQCLSA-N
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Description

(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of benzoyl chloride with pyrrolidine under basic conditions to form the benzoylpyrrolidine intermediate. This intermediate is then reacted with another equivalent of pyrrolidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted benzoylpyrrolidines

Scientific Research Applications

(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidin-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both benzoyl and pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

[(2S)-1-benzoylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H20N2O2/c19-15(13-7-2-1-3-8-13)18-12-6-9-14(18)16(20)17-10-4-5-11-17/h1-3,7-8,14H,4-6,9-12H2/t14-/m0/s1

InChI Key

HEWFDUPRLUFDCZ-AWEZNQCLSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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